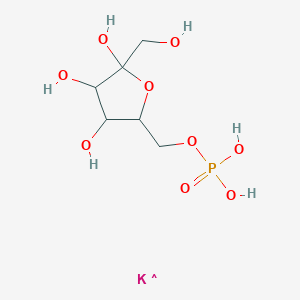
3-Hydroxyquinoline-2-carboxylic acid calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyquinoline-2-carboxylic acid calcium salt (HQC) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HQC is a derivative of quinoline, a heterocyclic aromatic compound that is widely used in pharmaceuticals, agrochemicals, and materials science. The calcium salt form of HQC has been of particular interest due to its high solubility in water, making it easier to handle and use in experiments.
Mechanism Of Action
The mechanism of action of 3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt is not fully understood, but it is believed to involve the chelation of metal ions, which disrupts essential cellular processes in microorganisms. 3-Hydroxyquinoline-2-carboxylic acid calcium salt has been shown to bind to a variety of metal ions, including calcium, magnesium, and iron, which are essential for bacterial growth and survival. By chelating these metal ions, 3-Hydroxyquinoline-2-carboxylic acid calcium salt can inhibit bacterial growth and induce cell death.
Biochemical And Physiological Effects
3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt has been shown to have a variety of biochemical and physiological effects, including antimicrobial activity, metal ion chelation, and fluorescent properties. 3-Hydroxyquinoline-2-carboxylic acid calcium salt has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt is its high solubility in water, which makes it easier to handle and use in experiments. 3-Hydroxyquinoline-2-carboxylic acid calcium salt is also relatively inexpensive and readily available. However, 3-Hydroxyquinoline-2-carboxylic acid calcium salt can be toxic to cells at high concentrations, and its mechanism of action is not fully understood, which can limit its use in certain experiments.
Future Directions
There are many future directions for the study of 3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt, including the development of new antibiotics, the synthesis of metal-organic frameworks and other functional materials, and the investigation of its potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 3-Hydroxyquinoline-2-carboxylic acid calcium salt and to optimize its use in various scientific fields.
Synthesis Methods
3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt can be synthesized using various methods, including the reaction of 3-hydroxyquinoline-2-carboxylic acid with calcium hydroxide or calcium carbonate in water. The reaction is typically carried out under reflux conditions and can be optimized by adjusting the pH and temperature. The resulting product is a white crystalline powder that is highly soluble in water.
Scientific Research Applications
3-Hydroxyquinoline-2-carboxylic acid calcium salt calcium salt has been extensively studied for its potential applications in various scientific fields, including microbiology, biochemistry, and materials science. In microbiology, 3-Hydroxyquinoline-2-carboxylic acid calcium salt has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. In biochemistry, 3-Hydroxyquinoline-2-carboxylic acid calcium salt has been used as a fluorescent probe for the detection of metal ions and as a chelating agent for the purification of proteins. In materials science, 3-Hydroxyquinoline-2-carboxylic acid calcium salt has been used as a building block for the synthesis of metal-organic frameworks and other functional materials.
properties
CAS RN |
110429-27-1 |
|---|---|
Product Name |
3-Hydroxyquinoline-2-carboxylic acid calcium salt |
Molecular Formula |
C10H6CaNO3+ |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
calcium;2-carboxyquinolin-3-olate |
InChI |
InChI=1S/C10H7NO3.Ca/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14;/h1-5,12H,(H,13,14);/q;+2/p-1 |
InChI Key |
WSKKGFPTQTVGNA-UHFFFAOYSA-M |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)[O-])O.[Ca+2] |
SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)[O-].[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thieno[3,2-b]pyridin-7-amine](/img/structure/B12955.png)





![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;phosphoric acid;prop-2-en-1-ol;styrene](/img/structure/B12968.png)

![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)




